1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Description

Properties

IUPAC Name |

1-(4-pentylcyclohexyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBBPIPXHBOXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888603, DTXSID701004543 | |

| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82991-48-8, 84257-59-0 | |

| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-trans-Pentylcyclohexyl)-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthesis route for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, a key component in many liquid crystal mixtures. The document is designed for researchers, chemists, and professionals in materials science and drug development. We will dissect a well-established synthetic strategy, beginning with a retrosynthetic analysis to logically derive the pathway. The core of this guide focuses on a three-step sequence involving the preparation of a key acylating agent, a regioselective Friedel-Crafts acylation, and a final reduction step. Each stage is presented with detailed, field-tested protocols, mechanistic insights, and an explanation of the causality behind experimental choices. The guide emphasizes the critical importance of stereochemical control to achieve the desired trans isomer and the rigorous purification required for liquid crystal applications.

Introduction and Strategic Overview

This compound (IUPAC Name: 1-((1s,4r)-4-pentylcyclohexyl)-4-propylbenzene) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase.[1][2] Its molecular structure, featuring a rigid biphenyl-like core composed of a benzene and a cyclohexane ring, coupled with flexible alkyl chains, imparts the unique properties required for applications in liquid crystal displays (LCDs) and other electro-optical devices. The synthesis of such molecules demands high precision, particularly in achieving high isomeric purity, as even small amounts of impurities or incorrect stereoisomers can drastically alter the material's mesomorphic properties (e.g., clearing point, viscosity, and dielectric anisotropy).

This guide details a convergent and reliable synthetic approach. The strategy hinges on the formation of the carbon-carbon bond between the aromatic and aliphatic rings via a Friedel-Crafts acylation reaction. This method is advantageous because it avoids the carbocation rearrangements often associated with Friedel-Crafts alkylation and allows for the use of a stereochemically pure cyclohexane precursor, ensuring the desired trans configuration is maintained throughout the synthesis.[3][4]

Retrosynthetic Analysis

To devise a logical synthesis, we first deconstruct the target molecule. The primary disconnection is at the bond between the benzene and cyclohexane rings. This suggests a Friedel-Crafts reaction, where the benzene ring acts as the nucleophile and a cyclohexyl-based electrophile is the reaction partner. The ketone functionality that results from an acylation reaction can then be reduced to the desired alkyl linkage. This leads to two key synthons: a propylbenzene unit and a trans-4-pentylcyclohexanecarbonyl unit.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Guide

Our forward synthesis is a three-part process, commencing with commercially available starting materials. The overall workflow is designed for scalability and high fidelity, ensuring the final product meets the stringent purity requirements for liquid crystal applications.

Part 1: Synthesis of the Acylating Agent: trans-4-Pentylcyclohexanecarbonyl Chloride

The stereochemistry of the final product is dictated by the starting material in this step. We begin with trans-4-Pentylcyclohexanecarboxylic acid, which is commercially available with high isomeric purity.[5] The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[6]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq) to the flask.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like carbon tetrachloride.[6]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude trans-4-pentylcyclohexanecarbonyl chloride is a yellow liquid and is often used in the next step without further purification.

Part 2: Friedel-Crafts Acylation of Propylbenzene

This step forms the core structure of our target molecule by creating the bond between the two rings. In this classic electrophilic aromatic substitution, a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[7] The propyl group on the benzene ring is an ortho-, para-directing activator. Due to the significant steric bulk of the acylating agent, substitution occurs almost exclusively at the para position, leading to the desired 1,4-disubstituted product.[8]

-

Catalyst Suspension: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add an inert solvent (e.g., dichloromethane or nitrobenzene) and anhydrous aluminum chloride (AlCl₃, 1.1 eq). Cool the suspension to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude trans-4-pentylcyclohexanecarbonyl chloride (1.0 eq) in a minimal amount of the same inert solvent and add it dropwise to the AlCl₃ suspension while maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add propylbenzene (1.0-1.2 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 4-6 hours) until completion (monitored by TLC or GC).[8]

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This decomposes the aluminum chloride complex.[8] Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude ketone product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction of the Ketone to the Final Product

The final step is the complete reduction of the carbonyl group of the ketone intermediate to a methylene group (-CH₂-). This transformation is crucial for achieving the final alkyl-linked structure. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) is a classic and effective method for reducing aryl ketones.[9] It is performed under strongly acidic conditions.

-

Catalyst Preparation (Zinc Amalgam): Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and a co-solvent like toluene.

-

Substrate Addition: Add the purified ketone from Part 2 to the flask.

-

Reaction Conditions: Heat the mixture to a vigorous reflux. To maintain the concentration of HCl, additional portions of concentrated HCl can be added periodically during the reflux period (typically 4-8 hours).[8]

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene.

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by a sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous MgSO₄.

-

Final Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product, this compound, must be meticulously purified. This is typically achieved by a combination of vacuum distillation and multiple recrystallizations from a solvent like ethanol or isopropanol until a constant clearing point is observed.[10] For materials requiring the highest purity, advanced techniques such as zone refining may be employed.[11]

Overall Synthesis Workflow

The complete synthetic pathway is summarized in the workflow diagram below, illustrating the progression from commercially available precursors to the final high-purity liquid crystal.

Caption: Forward synthesis workflow for the target molecule.

Data Summary and Characterization

Rigorous quality control at each step is paramount. The following table provides expected data for a typical synthesis run.

| Step | Intermediate/Product | Typical Yield | Purity (GC/HPLC) | Key Analytical Data (Expected) |

| Part 1: Acyl Chloride Prep. | trans-4-Pentylcyclohexanecarbonyl Chloride | >95% (crude) | N/A (used directly) | IR: Strong C=O stretch at ~1790 cm⁻¹ |

| Part 2: Friedel-Crafts Acylation | (4-Propylphenyl)(trans-4-pentylcyclohexyl)methanone | 75-85% | >98% | ¹H NMR: Ar-H signals in 7-8 ppm range, C=O signal in ¹³C NMR ~200 ppm. MS: Correct molecular ion peak. |

| Part 3: Clemmensen Reduction | This compound | 60-75% | >99.5% | ¹H NMR: Absence of Ar-H signals downfield of 7.5 ppm, presence of benzylic -CH₂- protons. MS: M⁺ peak at m/z 272.48.[1] |

| Final Product (Post-Purification) | This compound | - | >99.9% | DSC: Sharp phase transition peaks (Cr-N and N-I). |

Conclusion

The synthetic route detailed in this guide, centered around a key Friedel-Crafts acylation followed by a Clemmensen reduction, represents a reliable and well-established method for producing high-purity this compound. By starting with a stereochemically defined precursor, this pathway ensures the synthesis of the desired trans isomer, a critical requirement for its application in liquid crystal technologies. The provided protocols, grounded in fundamental organic chemistry principles, offer a robust framework for researchers and scientists to successfully synthesize this and related mesogenic materials.

References

-

Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]

- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.

-

ResearchGate. (n.d.). Regimes of the liquid crystal purification by means of ion capturing agents. [Link]

-

Optica Publishing Group. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. [Link]

-

Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

-

PubMed Central. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

-

MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. [Link]

-

American Chemical Society. (2025). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

-

ResearchGate. (2025). Diastereodivergent synthesis of multi-substituted cycloalkanes. [Link]

-

RSC Publishing. (2014). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. [Link]

-

Springer. (n.d.). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. [Link]

-

Chemistry LibreTexts. (2023). The reduction of Aldehydes and Ketones. [Link]

-

ResearchGate. (2025). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

- Google Patents. (n.d.).

-

Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]

-

Enantioselective Reduction of Ketones. (n.d.). [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

-

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides. [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]

-

ElectronicsAndBooks. (2010). Liquid Crystals LC diketones: synthesis, transformations and mesomorphic properties. [Link]

-

Quora. (2018). How to prepare benzene from a Grignard reagent. [Link]

- Google Patents. (n.d.).

Sources

- 1. This compound 97% | CAS: 82991-48-8 | AChemBlock [achemblock.com]

- 2. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. homework.study.com [homework.study.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit a phase of matter intermediate between that of a conventional liquid and a solid crystal.[1] Its molecular structure, consisting of a rigid core and flexible alkyl chains, gives rise to its mesomorphic properties. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, analytical characterization, and applications, with a particular focus on its relevance to researchers in materials science and the life sciences.

Chemical Structure and IUPAC Name

The molecule consists of a central benzene ring and a cyclohexane ring, each substituted with an alkyl chain. The pentyl group is attached to the cyclohexane ring, and the propyl group is attached to the benzene ring. The "trans" designation indicates that the pentyl group and the benzene ring are on opposite sides of the cyclohexane ring, which is the thermodynamically more stable conformation.

-

IUPAC Name: 1-(4-pentylcyclohexyl)-4-propylbenzene[2]

-

Synonyms: 4-Propyl-1-(trans-4-pentylcyclohexyl)-benzene, 1-(trans-4'-Pentylcyclohexyl)-4-propylbenzene[2][3]

-

Molecular Formula: C₂₀H₃₂[2]

-

Molecular Weight: 272.47 g/mol [4]

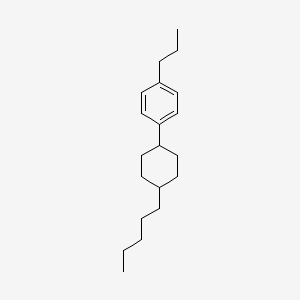

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | [2] |

| Molecular Weight | 272.47 g/mol | [4] |

| Appearance | Expected to be a white crystalline solid or a viscous liquid at room temperature | Inferred |

| Purity | >97.0% (GC) | [5] |

For a related compound, trans-(4-Pentylcyclohexyl)benzene (C₁₇H₂₆), the boiling point is reported as 324 °C.[6] Another related liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile, has a melting point in the range of 30-55 °C.[7]

Synthesis and Mechanism

The synthesis of this compound can be achieved through a variety of organic synthesis routes. A common and efficient method for constructing the C-C bond between the cyclohexane and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.

A plausible synthetic route would involve the coupling of a (trans-4-pentylcyclohexyl)boronic acid derivative with a 1-bromo-4-propylbenzene.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

-

Preparation of (trans-4-pentylcyclohexyl)boronic acid: This intermediate can be prepared from the corresponding Grignard reagent of (trans-4-pentylcyclohexyl)bromide and subsequent reaction with a trialkyl borate.

-

Suzuki-Miyaura Coupling Reaction:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine (trans-4-pentylcyclohexyl)boronic acid (1.0 eq), 1-bromo-4-propylbenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to yield the pure this compound.

-

The following diagram illustrates the general workflow for this synthesis:

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the pentyl and propyl alkyl chains.

-

¹³C NMR: Shows the different types of carbon atoms present in the molecule. PubChem lists the availability of ¹³C NMR spectra for this compound.[2]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. GC-MS is a particularly useful technique for both separation and identification. NIST Mass Spectrometry Data Center provides GC-MS data for this molecule.[2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.[2]

Applications

The primary application of this compound is as a component in liquid crystal mixtures for display technologies. Its calamitic shape and the presence of flexible alkyl chains are conducive to the formation of a nematic liquid crystal phase, which is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).[12]

Relevance to Drug Development Professionals: Liquid Crystal-Based Biosensors

While not a therapeutic agent itself, the class of molecules to which this compound belongs has significant applications in the field of biosensing, which is of great interest to drug development professionals. Liquid crystal-based biosensors are highly sensitive platforms for the detection of a wide range of biological molecules and events.[1][13][14]

The principle behind these biosensors lies in the ability of biological interactions at an interface to disrupt the ordered alignment of liquid crystal molecules. This disruption leads to a change in the optical properties of the liquid crystal, which can be easily detected.

-

Detection of Proteins and Peptides: The binding of proteins or peptides to a functionalized surface in contact with a liquid crystal can alter the anchoring of the liquid crystal molecules, causing a detectable optical response.[14][15] This can be used for immunoassays and enzyme activity assays.

-

Detection of Nucleic Acids: Hybridization of DNA or RNA strands on a sensor surface can similarly trigger a change in the liquid crystal's orientation, enabling the detection of specific nucleic acid sequences.[15]

-

Cell Viability and Drug Screening: Liquid crystal biosensors can be used to monitor cellular processes, such as the activity of enzymes released during cell death, providing a tool for assessing cell viability and the effects of drug candidates.[14]

The development of novel liquid crystal materials, including those with structures similar to this compound, is crucial for advancing the sensitivity and specificity of these biosensing platforms.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds, the following general safety precautions should be observed:[16][17]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been fully investigated. As with all chemicals, it should be handled with care to minimize exposure.

Conclusion

This compound is a well-defined organic molecule with significant applications in the field of liquid crystal technology. Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling, and its structure can be readily confirmed by standard analytical techniques. For researchers in drug development, the broader class of liquid crystals to which this compound belongs offers exciting opportunities for the creation of novel and highly sensitive biosensing platforms. A thorough understanding of the fundamental properties of such molecules is essential for harnessing their full potential in both materials science and biomedical applications.

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]

- 4. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]

- 5. This compound | 82991-48-8 | >97.0%(GC) | P3259 | TCI-SEJINCI [sejinci.co.kr]

- 6. CAS # 61203-96-1, trans-(4-Pentylcyclohexyl)benzene, (trans-4-n-Pentylcyclohexyl)benzene, trans-1-Pentyl-4-phenylcyclohexane, trans-1-Phenyl-4-pentylcyclohexane - chemBlink [chemblink.com]

- 7. lookchem.com [lookchem.com]

- 8. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosensor utilizing a liquid crystal/water interface functionalized with poly(4-cyanobiphenyl-4'-oxyundecylacrylate-b-((2-dimethyl amino) ethyl methacrylate)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. buyat.ppg.com [buyat.ppg.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

CAS Number: 82991-48-8

This technical guide provides a comprehensive overview of 1-(trans-4-pentylcyclohexyl)-4-propylbenzene, a molecule of significant interest in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, properties, and potential applications.

Introduction and Scientific Context

This compound is a liquid crystal, a state of matter that has properties between those of a conventional liquid and those of a solid crystal.[1] The defining characteristic of this and similar molecules is their rod-like molecular structure, which allows for the formation of ordered phases under specific conditions. The trans-conformation of the pentylcyclohexyl group is crucial for maintaining this linear geometry, which is a prerequisite for liquid crystalline behavior.

While not directly a pharmaceutical agent, the structural motifs present in this molecule—the substituted cyclohexane ring and the benzene ring—are of significant interest in medicinal chemistry. The cyclohexane moiety, in particular, is often used as a bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability in drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various applications and for designing synthetic and purification protocols.

| Property | Value | Source |

| CAS Number | 82991-48-8 | [2][3] |

| Molecular Formula | C20H32 | [1][4] |

| Molecular Weight | 272.47 g/mol | [3][5] |

| Purity | >97.0% (GC) | [6] |

| Appearance | Varies; often a white crystalline solid or a liquid crystal | [4] |

| Storage | Sealed in a dry, room temperature environment | [7] |

| IUPAC Name | 1-(4-pentylcyclohexyl)-4-propylbenzene | [1][5] |

Synthesis Methodology: A Proposed Route

The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated aromatic compound. In this case, 4-propylphenylboronic acid and 1-bromo-4-(trans-4-pentylcyclohexyl)benzene would be suitable starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

-

4-Propylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), 4-propylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Applications and Relevance

Liquid Crystal Displays (LCDs)

The primary application of this compound and its analogs is in the formulation of liquid crystal mixtures for display technologies.[8] The specific combination of alkyl chains (pentyl and propyl) and the linking groups (cyclohexyl and phenyl) influences key properties such as:

-

Nematic Range: The temperature range over which the material exhibits the nematic liquid crystal phase.

-

Viscosity: Lower viscosity is desirable for faster switching times in displays.

-

Dielectric Anisotropy: The difference in permittivity parallel and perpendicular to the director, which is crucial for the alignment of the liquid crystals in an electric field.

Relevance to Drug Development

While not a drug itself, the chemical scaffolds within this compound are relevant to medicinal chemistry. The trans-cyclohexyl ring connected to a phenyl group is a common motif in drug design. It can act as a non-planar bioisostere for a second phenyl ring, offering several advantages:

-

Improved Solubility: The non-planar, saturated nature of the cyclohexane ring can disrupt crystal packing and improve solubility compared to a flat biphenyl system.

-

Enhanced Metabolic Stability: The C-H bonds of the cyclohexane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the aromatic C-H bonds of a phenyl ring.

-

Three-Dimensionality: The introduction of a non-planar group can lead to more specific and higher-affinity interactions with biological targets.

Conclusion

This compound is a specialized organic molecule with a clear application in the field of liquid crystals. Its synthesis can be achieved through well-established organic chemistry reactions, and its properties make it a valuable component in the formulation of materials for display technologies. For researchers in drug development, while this specific molecule may not have direct biological activity, the study of its synthesis and properties provides valuable insights into the handling of important structural motifs used in medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]

-

CAS Common Chemistry. (trans-4-Pentylcyclohexyl)benzene. [Link]

-

PubChem. trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate. [Link]

Sources

- 1. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]

- 3. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]

- 4. trans-1-(4-Pentylcyclohexyl)-4-n-propylbenzene, CasNo.82991-48-8 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 82991-48-8 | >97.0%(GC) | P3259 | TCI-SEJINCI [sejinci.co.kr]

- 7. 82991-48-8|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

liquid crystal phase transitions of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

An In-Depth Technical Guide to the Liquid Crystal Phase Transitions of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the characterization of the thermotropic . The methodologies and principles detailed herein are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of a Calamitic Mesogen

This compound is a calamitic, or rod-like, thermotropic liquid crystal. Its molecular architecture—a rigid core composed of a phenyl and a cyclohexyl ring, flanked by flexible alkyl chains (propyl and pentyl groups)—is characteristic of materials that exhibit mesophases. These intermediate states of matter, between a crystalline solid and an isotropic liquid, are the foundation of modern display technologies and are of growing interest in advanced materials and drug delivery systems.

Understanding the precise temperatures and structural nature of its phase transitions is paramount for harnessing its properties. This guide outlines a synergistic, multi-technique approach to provide a complete and validated characterization of its liquid crystalline behavior.

Physicochemical Properties:

-

Chemical Name: this compound

-

CAS Number: 82991-48-8[1]

-

Molecular Formula: C₂₀H₃₂

-

Molecular Weight: 272.47 g/mol

-

Structure: Propyl-Ph-Cy-Pentyl

Fundamentals of Thermotropic Phase Transitions

Thermotropic liquid crystals exhibit phase changes as a function of temperature.[2] The primary phases relevant to calamitic molecules like the topic compound are:

-

Crystalline (Cr): A highly ordered solid state with a three-dimensional lattice structure, possessing both positional and orientational order.

-

Nematic (N): The simplest liquid crystal phase. Molecules lose their positional order and can flow like a liquid, but they maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director.[3][4]

-

Smectic (Sm): These phases exhibit a higher degree of order than the nematic phase. In addition to orientational order, molecules are arranged in layers, conferring one-dimensional positional order.[3][4]

-

Isotropic (I): At high temperatures, the material transitions into a true liquid state, where molecules are randomly oriented and positioned, exhibiting no long-range order.[3]

The transition between these states is a first-order or weakly first-order thermodynamic event, involving a distinct change in enthalpy and molecular organization.

A Synergistic Workflow for Phase Characterization

No single technique can fully elucidate the nature of liquid crystal phase transitions. A robust characterization relies on the cross-validation of data from three core methods: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-Ray Diffraction (XRD). Each technique provides a unique and complementary piece of the puzzle.

Caption: Integrated workflow for liquid crystal phase characterization.

Experimental Protocol 1: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for quantifying the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature.[5][6] An endothermic peak (heat absorption) on heating or an exothermic peak (heat release) on cooling signifies a phase change, such as melting or crystallization.[7][8]

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the lid to ensure good thermal contact. An empty, crimped pan serves as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above its final clearing point (e.g., 100 °C) at a rate of 10 °C/min. The purpose of this initial scan is to erase the sample's prior thermal history and create a uniform starting state.

-

First Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to the starting temperature. This scan reveals the transitions from the isotropic liquid state.

-

Second Heating Scan: Reheat the sample at 10 °C/min. This second heating run is crucial as it reflects the intrinsic phase behavior of the material from a consistently formed crystalline or glassy state.

-

-

Data Analysis:

-

Identify the peak temperatures for each transition on the heating and cooling curves.

-

Integrate the area under each peak to determine the enthalpy of transition (ΔH in J/g or kJ/mol). The magnitude of ΔH for a crystal-to-nematic transition is typically much larger than that for a nematic-to-isotropic transition.[9]

-

Experimental Protocol 2: Polarized Optical Microscopy (POM)

Expertise & Causality: POM provides direct visual evidence of the anisotropic nature of liquid crystal phases.[10] When placed between two crossed polarizers, an isotropic liquid appears black (extinct) because it does not rotate the plane of polarized light. In contrast, an anisotropic liquid crystal phase is birefringent, producing characteristic interference patterns and textures that act as fingerprints for each phase.[11]

Self-Validating Protocol:

-

Sample Preparation: Place a small quantity of the sample onto a clean glass microscope slide. Cover with a coverslip to create a thin film.

-

Instrument Setup: Position the slide on a programmable hot stage fitted to the polarizing microscope.

-

Thermal Program & Observation:

-

Heat the sample into the isotropic phase. Confirm this by observing a completely dark field of view under crossed polarizers.

-

Slowly cool the sample (e.g., at 1-5 °C/min). The slow rate is critical for allowing well-defined textures to form.

-

Observe the nucleation and growth of the first liquid crystal phase from the isotropic liquid. For a nematic phase, this typically manifests as droplets that coalesce into a "schlieren" or "threaded" texture.[11][12]

-

Continue cooling and observe any subsequent transitions. A transition from a nematic to a smectic phase would be marked by a distinct change in texture, for instance, to a focal conic or fan-like texture.

-

-

Data Correlation: The temperatures at which these textural changes occur must correlate with the transition temperatures identified by DSC. This cross-validation is essential for confident phase assignment.

Experimental Protocol 3: X-Ray Diffraction (XRD)

Expertise & Causality: XRD provides definitive information on the average molecular arrangement and is the ultimate arbiter of phase structure.[13] By measuring the scattering angle of X-rays, one can determine the characteristic distances between molecules and identify the presence or absence of layered structures.

Self-Validating Protocol:

-

Sample Preparation: Load the liquid crystal into a thin-walled glass capillary tube (approx. 1 mm diameter). The capillary is then flame-sealed.

-

Instrument Setup: Mount the capillary in a temperature-controlled holder within the XRD instrument. For calamitic materials, it can be beneficial to align the sample in a magnetic field to obtain more detailed diffraction patterns.[14]

-

Temperature-Resolved Measurement: Collect diffraction patterns at several temperatures, specifically targeting the temperatures identified as stable phase regions by DSC and POM (e.g., in the middle of the nematic range and above the clearing point).

-

Pattern Interpretation:

-

Isotropic Phase: The pattern will show a single, broad, and diffuse halo at a wide angle, corresponding to the average distance between molecules with no long-range order.[15]

-

Nematic Phase: The pattern will also show a diffuse wide-angle signal (similar to the isotropic phase), confirming the lack of positional order. If the sample is aligned, this signal will concentrate into two diffuse arcs perpendicular to the director.[14][15]

-

Smectic A Phase: A smectic phase would be unambiguously identified by the appearance of a sharp, low-angle diffraction peak, whose position (d-spacing) corresponds to the layer thickness, in addition to the wide-angle diffuse halo.[2]

-

Integrated Analysis and Expected Phase Behavior

Based on its molecular structure, this compound is expected to exhibit a simple enantiotropic nematic phase. The combination of a saturated cyclohexyl ring and an aromatic phenyl ring provides rigidity, while the alkyl chains provide flexibility, favoring the formation of a nematic phase over a wide temperature range.

Expected Phase Sequence on Cooling:

Caption: Expected phase transition sequence upon cooling.

Summary of Expected Transition Data:

| Transition | Technique | Expected Observation | Representative Temp. (°C) | Representative ΔH (J/g) |

| Cr → N | DSC (Heating) | Major endothermic peak | 40 - 60 | 40 - 80 |

| POM (Heating) | Loss of solid structure, appearance of nematic texture | - | - | |

| XRD (Heating) | Disappearance of sharp crystal peaks, appearance of diffuse halo | - | - | |

| N → I | DSC (Heating) | Small, sharp endothermic peak | 70 - 90 | 1 - 5 |

| POM (Heating) | Disappearance of texture; field of view becomes dark | - | - | |

| XRD (Heating) | Any anisotropic scattering disappears, leaving a single diffuse ring | - | - |

Note: The temperature and enthalpy values are representative for a calamitic liquid crystal of this type and should be confirmed experimentally.

Conclusion

The comprehensive characterization of the is achieved through a validated, multi-technique workflow. Differential Scanning Calorimetry provides the thermodynamic fingerprint of the transitions, Polarized Optical Microscopy offers visual confirmation and identification of the mesophases, and X-Ray Diffraction delivers unequivocal proof of the molecular structure. This integrated approach ensures the highest degree of scientific integrity and provides the robust data necessary for advancing research and development in materials science and beyond.

References

- Garoff, S., & Meyer, R. B. (1977). X-ray studies of the phases and phase transitions of liquid crystals. Physical Review A, 16(1), 334–346. (URL not available in search results)

-

Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772–4788. [Link]

-

Azzam, M. M. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Filmetrics. [Link]

-

Guzman, C. G., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. [Link]

-

Guzman, C. G., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ChemRxiv. [Link]

-

Hassan, H. B., et al. (2013). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. American Journal of Applied Sciences. [Link]

-

Suryanto, H., et al. (2015). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Advanced Materials Research, 1123, 319-322. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]

-

Lin, Y. S., et al. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. AIP Publishing. [Link]

-

Pyzh, V. (2017). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E, 95(5). [Link]

-

Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Journal of Undergraduate Research and Creative Activities, 1(1). [Link]

-

Yeap, G. Y. I., et al. (2022). Synthesis and phase transition behavior of calamitic liquid crystals containing heterocyclic core and lateral ethoxy substituent. Liquid Crystals, 49(8), 1109-1118. [Link]

-

Wikipedia. (n.d.). Liquid crystal. [Link]

-

Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. [Link]

-

Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University Liquid Crystal Institute. [Link]

-

Mello, J., & Sharma, D. (2022). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]

-

Lee, S. H., et al. (2016). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. ResearchGate. [Link]

-

Barron, A. R. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Rice University. [Link]

-

E. C. T. de Azevedo, et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1779. [Link]

-

Dozov, I., & Davidson, P. (2023). The world of liquid crystals as seen through X-ray diffraction. CNRS. [Link]

-

Adrjanowicz, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(19), 6070–6083. [Link]

-

IUPAC. (n.d.). liquid-crystal transitions. The IUPAC Compendium of Chemical Terminology. [Link]

-

Mantsch, H. H., & McElhaney, R. N. (1991). An infrared spectroscopic study of the thermotropic phase behavior of phosphatidylcholines containing omega-cyclohexyl fatty acyl chains. Biochemistry, 30(48), 11468-11474. [Link]

Sources

- 1. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]

- 2. thescipub.com [thescipub.com]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method | Scientific.Net [scientific.net]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. everant.org [everant.org]

- 8. cskscientificpress.com [cskscientificpress.com]

- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. webs.ucm.es [webs.ucm.es]

- 13. X-ray studies of the phases and phase transitions of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]

- 15. barron.rice.edu [barron.rice.edu]

NMR and mass spectrometry data for 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the liquid crystal intermediate, this compound (CAS No. 82991-48-8).[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the experimental considerations and in-depth interpretation of the spectral data. By elucidating the structural features through ¹H NMR, ¹³C NMR, and GC-MS, this guide serves as a definitive reference for the unambiguous identification and quality assessment of this compound.

Introduction

This compound is a chemical compound often utilized in the synthesis of liquid crystals and other advanced materials.[1] Its specific molecular architecture, featuring a rigid cyclohexyl-phenyl core and flexible alkyl chains, imparts unique physical properties. Accurate structural confirmation is paramount for ensuring material performance and reproducibility in research and manufacturing. This guide demonstrates the synergistic application of NMR and Mass Spectrometry to provide a complete structural profile of the molecule.

The causality behind employing both techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the exact molecular weight and offers insights into the molecule's stability and fragmentation patterns under energetic conditions.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering for spectral assignment.

Summary of Molecular Properties

A summary of the key physical and chemical identifiers for the target compound is provided below. This data is essential for cross-referencing analytical results.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | [1][4][5] |

| Molecular Weight | 272.47 g/mol | [1][5] |

| CAS Number | 82991-48-8 | [1][2][3][4] |

| Appearance | White solid or colorless liquid | [4] |

| Purity | Typically ≥98% | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The choice of a high-field instrument (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex, overlapping signals from the aliphatic protons in the cyclohexyl and alkyl chains.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar compounds due to its excellent solubilizing properties and single, easily identifiable residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments. The trans-diaxial relationship of the substituents on the cyclohexane ring leads to a more defined set of signals than a cis-isomer would.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insight |

| ~7.10 | d, J ≈ 8.0 Hz | 2H | H-2, H-6 | These protons are ortho to the propyl group and experience deshielding from the aromatic ring current. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.08 | d, J ≈ 8.0 Hz | 2H | H-3, H-5 | These protons are ortho to the cyclohexyl group. Their chemical shift is very similar to H-2/H-6, forming a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.[6] |

| ~2.55 | t, J ≈ 7.6 Hz | 2H | H-7 | These benzylic protons are adjacent to the aromatic ring and an aliphatic CH₂ group, resulting in a triplet. |

| ~2.45 | tt, J ≈ 12.0, 3.0 Hz | 1H | H-10 | This methine proton is attached to the benzene ring and is deshielded. The trans-diaxial coupling (J ≈ 12 Hz) and axial-equatorial coupling (J ≈ 3 Hz) create a complex triplet of triplets. |

| ~1.85 | m | 4H | H-11eq, H-15eq | The equatorial protons on the cyclohexane ring typically resonate downfield compared to their axial counterparts. |

| ~1.62 | m | 2H | H-8 | Methylene protons of the propyl group, appearing as a multiplet (sextet) due to coupling with both adjacent CH₂ and CH₃ groups. |

| ~1.00 - 1.40 | m | ~13H | H-11ax, H-12, H-13, H-14, H-15ax, H-16, H-17, H-18, H-19 | This region contains the heavily overlapped signals from the remaining cyclohexyl and pentyl chain protons. 2D NMR techniques like COSY and HSQC would be required for definitive assignment. |

| ~0.93 | t, J ≈ 7.4 Hz | 3H | H-9 | Terminal methyl group of the propyl chain, appearing as a triplet. |

| ~0.89 | t, J ≈ 7.1 Hz | 3H | H-20 | Terminal methyl group of the pentyl chain, appearing as a triplet. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Based on symmetry, we expect to see 14 distinct signals (8 for the substituted cyclohexyl-pentyl moiety and 6 for the substituted propyl-phenyl moiety).

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insight |

| ~145.0 | C-4 | Aromatic quaternary carbon attached to the cyclohexyl group. Its downfield shift is characteristic.[7] |

| ~139.0 | C-1 | Aromatic quaternary carbon attached to the propyl group. |

| ~129.0 | C-3, C-5 | Aromatic CH carbons ortho to the cyclohexyl group. |

| ~127.0 | C-2, C-6 | Aromatic CH carbons ortho to the propyl group. |

| ~44.0 | C-10 | The methine carbon of the cyclohexane ring attached to the aromatic ring. |

| ~38.0 | C-7 | Benzylic carbon of the propyl group. |

| ~34.0 | C-11, C-15 | Cyclohexyl carbons adjacent to the C-10 methine. |

| ~32.0 | C-13 | The methine carbon of the cyclohexane ring attached to the pentyl group. |

| ~20-37 | C-8, C-12, C-14, C-16, C-17, C-18, C-19 | Aliphatic carbons of the propyl, pentyl, and cyclohexyl groups. Specific assignment requires advanced techniques like DEPT. |

| ~14.1 | C-20 | Terminal methyl carbon of the pentyl chain. |

| ~13.9 | C-9 | Terminal methyl carbon of the propyl chain. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and to probe the structural integrity of the molecule through its fragmentation pattern. Gas Chromatography (GC) is the chosen separation method due to the compound's volatility and thermal stability.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC System:

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. This protocol ensures good separation from any impurities and sharp peak shapes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. EI is chosen for its ability to produce reproducible fragmentation patterns, creating a spectral "fingerprint" of the molecule.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Mass Spectrum Interpretation

The EI mass spectrum is characterized by a clear molecular ion and several key fragment ions that are diagnostic of the structure.

Caption: Proposed major fragmentation pathways for this compound under Electron Ionization (EI).

| m/z | Proposed Ion Fragment | Formula | Rationale & Expert Insight |

| 272 | Molecular Ion [M]⁺˙ | [C₂₀H₃₂]⁺˙ | This peak confirms the molecular weight of the compound.[1] Its presence indicates that the molecule is stable enough to survive ionization. |

| 243 | [M - C₂H₅]⁺ | [C₁₈H₂₇]⁺ | Loss of an ethyl radical (·CH₂CH₃) from the propyl chain via benzylic cleavage. This is a highly favorable fragmentation pathway.[8] |

| 201 | [M - C₅H₁₁]⁺ | [C₁₅H₂₁]⁺ | Loss of a pentyl radical (·C₅H₁₁) from the cyclohexane ring. |

| 119 | Propylbenzene Cation | [C₉H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the benzene ring, resulting in the stable propylbenzene cation. This is often a significant peak. |

| 117 | Cyclohexylbenzene Cation | [C₁₂H₁₅]⁺ | Fission between the pentyl group and the cyclohexane ring. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A classic fragment in the mass spectra of alkylbenzenes, formed by cleavage at the benzylic position of the propyl group followed by rearrangement to the highly stable tropylium cation.[8][9] This is a hallmark of the propylbenzene moiety. |

Conclusion

The combined analytical approach of high-field NMR spectroscopy and GC-MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the propyl, phenyl, cyclohexyl, and pentyl moieties, as well as the trans stereochemistry of the cyclohexane ring. The mass spectrum validates the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion and losses of the alkyl side chains, which serve as a diagnostic fingerprint.

This self-validating system of analysis, where the results from each technique corroborate the others, provides the high degree of confidence required by researchers and quality control professionals in the fields of materials science and drug development.

References

-

PubChem Compound Summary for CID 576134 . National Center for Biotechnology Information. [Link]

-

Supplementary Information - Spectral data of cross-coupling products . The Royal Society of Chemistry. [Link]

-

trans-4-Pentylcyclohexylbenzene PubChem Compound Summary . National Center for Biotechnology Information. [Link]

-

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene PubChem Compound Summary . National Center for Biotechnology Information. [Link]

-

¹H NMR Chemical Shifts . Organic Chemistry Data (University of Wisconsin). [Link]

-

Interpreting the H-1 NMR spectrum of propylbenzene . Doc Brown's Chemistry. [Link]

-

Explaining the mass spectrum of propylbenzene . Doc Brown's Chemistry. [Link]

-

Fragmentation mechanism of n-propyl benzene . ResearchGate. [Link]

-

(trans-4-Pentylcyclohexyl)benzene . CAS Common Chemistry. [Link]

-

¹³C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) . Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C20H32 | CID 576134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 82991-48-8 Cas No. | 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | Apollo [store.apolloscientific.co.uk]

- 3. 1-(Trans-4'-Pentylcyclohexyl)-4-Propylbenzene | CymitQuimica [cymitquimica.com]

- 4. trans-1-(4-Pentylcyclohexyl)-4-n-propylbenzene, CasNo.82991-48-8 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 5. 1-(4-PENTYLCYCLOHEXYL)-4-PROPYLBENZENE(82991-48-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the nematic liquid crystal 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), to elucidate the expected thermodynamic behavior. This document details the critical phase transitions, associated thermodynamic parameters, and the experimental methodologies used for their determination. The causal relationships behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity. This guide is intended to serve as a valuable resource for researchers and professionals working with this class of liquid crystals in various applications, including drug delivery and material science.

Introduction: The Significance of Thermodynamic Characterization

This compound belongs to a class of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase at temperatures between their crystalline and isotropic liquid states. The unique anisotropic properties of the nematic phase are of significant interest in various fields, including advanced materials and drug delivery systems. A thorough understanding of the thermodynamic properties of these materials is paramount for controlling their phase behavior, ensuring stability, and designing novel applications.

The thermodynamic landscape of a liquid crystal is defined by its phase transitions, specifically the temperatures at which they occur and the associated changes in enthalpy (ΔH) and entropy (ΔS). These parameters govern the energy requirements and the degree of molecular ordering within the material. For instance, the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions are key characteristics that define the operational temperature range of a liquid crystal device.

This guide will delve into the expected thermodynamic properties of this compound by examining a closely related and well-characterized compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). The substitution of a propyl group with a nitrile group is expected to have a minor effect on the overall phase behavior, making PCH5 an excellent model for understanding the thermodynamics of the target compound.

Molecular Structure and Expected Phase Behavior

The molecular structure of this compound consists of a rigid core composed of a cyclohexane ring and a benzene ring, with flexible alkyl chains (pentyl and propyl) at its ends. This molecular architecture is characteristic of materials that exhibit liquid crystalline phases. The rigid core provides the necessary anisotropy for long-range orientational order, while the flexible chains contribute to the fluidity of the mesophase.

Based on its structure, this compound is expected to exhibit the following phase sequence upon heating:

Crystal (Cr) → Nematic (N) → Isotropic Liquid (I)

The transitions between these phases are thermodynamically driven and can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Thermodynamic Properties of an Analogous Compound: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

As a close structural analog, PCH5 provides valuable insight into the thermodynamic properties of this compound. The primary difference is the terminal group on the benzene ring (propyl vs. nitrile). This substitution can influence the dipole moment and intermolecular interactions, leading to slight shifts in transition temperatures.

| Phase Transition | Transition Temperature (K) | Transition Temperature (°C) |

| Crystal to Nematic (Melting) | 303 | 30 |

| Nematic to Isotropic (Clearing) | 327.6 | 54.4 |

Table 1: Phase transition temperatures of the analogous liquid crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5).[1][2]

These transitions are first-order phase transitions, characterized by a discontinuous change in enthalpy and entropy. The enthalpy of the crystal-to-nematic transition (ΔH_m) corresponds to the energy required to break the long-range positional order of the crystalline lattice, while the enthalpy of the nematic-to-isotropic transition (ΔH_i) is the energy needed to overcome the long-range orientational order of the nematic phase.

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic properties of any liquid crystal relies on precise and accurate experimental measurements. The following section details the primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as peaks or shifts in the baseline of the DSC thermogram.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc).

-

Measurement: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis: The onset temperature of a peak in the heating curve is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The heat capacity (Cp) of the sample in different phases can also be determined from the DSC data.

Figure 1: Workflow for Thermodynamic Analysis using DSC.

Causality in Experimental Choices: The choice of heating/cooling rate is critical. A slower rate provides better resolution of transitions but can lead to broader peaks. A faster rate may obscure subtle transitions. The sample mass must be sufficient to produce a clear signal but small enough to minimize thermal gradients within the sample.

Polarized Optical Microscopy (POM)

Principle: POM is used to visually identify the different liquid crystal phases based on their unique optical textures. When viewed between crossed polarizers, the anisotropic nature of liquid crystal phases results in birefringence, producing characteristic textures, while the isotropic liquid phase appears dark.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip.

-

Heating Stage: The sample is placed on a hot stage with precise temperature control.

-

Observation: The sample is heated and cooled while being observed through a polarizing microscope.

-

Phase Identification: The temperatures at which textural changes occur are recorded. The nematic phase is typically identified by its characteristic Schlieren or threaded texture.

Figure 2: Experimental Workflow for Polarized Optical Microscopy.

Self-Validating System: The combination of DSC and POM provides a self-validating system. The transition temperatures determined by the thermal analysis (DSC) should correspond to the temperatures at which textural changes are observed with POM. This cross-verification enhances the reliability of the measurements.

Data Interpretation and Scientific Insights

The thermodynamic data obtained from these experiments provide valuable insights into the molecular interactions and ordering within this compound.

-

Transition Temperatures: The melting and clearing points define the temperature range of the nematic phase. For many applications, a broad nematic range is desirable.

-

Enthalpy of Transition (ΔH): The magnitude of ΔH for the nematic-to-isotropic transition is a measure of the strength of the orientational ordering forces. A larger ΔH indicates stronger intermolecular interactions that stabilize the nematic phase.

-

Entropy of Transition (ΔS): The entropy change at a phase transition reflects the change in the degree of disorder. The nematic-to-isotropic transition is associated with an increase in entropy as the long-range orientational order is lost.

-

Heat Capacity (Cp): The heat capacity provides information about the energy required to raise the temperature of the material. Anomalies in the heat capacity, particularly near phase transitions, can reveal details about pre-transitional phenomena.

Conclusion

References

Sources

An In-Depth Technical Guide to the Molecular Modeling of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Abstract

This technical guide provides a comprehensive framework for the molecular modeling of 1-(trans-4-pentylcyclohexyl)-4-propylbenzene, a molecule of interest in the field of liquid crystals. Intended for researchers, computational chemists, and drug development professionals, this document delineates the critical steps from initial structure generation to advanced molecular dynamics simulations and property calculation. By integrating established theoretical principles with practical, step-by-step protocols, this guide emphasizes the rationale behind methodological choices, ensuring scientific rigor and reproducibility. We will explore force field parameterization, conformational analysis, and the extraction of meaningful physicochemical properties, all grounded in authoritative computational chemistry practices.

Introduction: The Significance of this compound

This compound is a chemical compound noteworthy for its application as a component in liquid crystal mixtures.[1] Its molecular architecture, characterized by a rigid biphenyl-like core composed of a benzene ring and a cyclohexane ring, coupled with flexible alkyl chains (pentyl and propyl groups), imparts the anisotropic properties essential for liquid crystal phases.[2][3][4] The "trans" configuration of the pentyl group on the cyclohexane ring is a critical structural feature that influences the molecule's overall shape and packing behavior in condensed phases.

Molecular modeling and simulation provide an indispensable toolkit for probing the structure-property relationships of such molecules at an atomic level.[5] These computational methods allow for the prediction of bulk properties from the underlying molecular behavior, accelerating the design of new materials with tailored characteristics.[6][7] This guide will walk through the essential workflows for building a robust computational model of this molecule.

Core Molecular Features

A successful modeling strategy begins with a thorough understanding of the molecule's structure.

| Feature | Description | Significance in Modeling |

| Molecular Formula | C20H32 | Defines the atomic composition. |

| Molecular Weight | 272.47 g/mol | A basic parameter for simulation setup.[8][9] |